Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate
Description
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate is a complex bicyclic ester characterized by a fully saturated naphthalene (decalin) backbone substituted with four methyl groups at positions 2, 5, 5, and 8a. The ethyl ester functional group at position 1 contributes to its lipophilic nature, making it relevant in applications such as fragrance formulation or pharmaceutical intermediates where stability and controlled release are critical. Its rigid decalin structure imparts high thermal stability compared to simpler esters, though detailed synthetic protocols and commercial applications remain understudied in publicly available literature .
Properties
CAS No. |
94231-53-5 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C18H32O2/c1-6-20-16(19)12-14-13(2)8-9-15-17(3,4)10-7-11-18(14,15)5/h13-15H,6-12H2,1-5H3 |
InChI Key |
PWHGVWUKASOUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(CCC2C1(CCCC2(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fragrance Industry
Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate is primarily used in the fragrance industry due to its pleasant scent profile. It is often utilized as a base note in perfumes and scented products. The compound's ability to blend well with other aromatic substances makes it valuable for creating complex fragrance formulations.
Case Study: Perfume Formulation
A study conducted by fragrance chemists demonstrated that incorporating this compound into a floral perfume enhanced the longevity and depth of the scent. The compound contributed to a richer olfactory experience by providing a warm and woody undertone.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis processes. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Example Applications:
- Synthesis of Bioactive Compounds: Researchers have utilized this compound as a precursor for synthesizing bioactive molecules that exhibit antimicrobial and anti-inflammatory properties.
Case Study: Synthesis of Antimicrobial Agents
In a research project aimed at developing new antimicrobial agents, scientists modified this compound to create derivatives that showed increased efficacy against Gram-positive bacteria.
Research in Material Science
The compound is also being explored for its potential applications in material science. Its unique chemical structure may contribute to the development of advanced materials with specific physical properties.
Potential Applications:
- Polymer Chemistry: this compound can be used as a plasticizer or additive in polymer formulations to enhance flexibility and durability.
Case Study: Polymer Modification
A study investigated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved thermal stability and mechanical properties compared to standard formulations without the compound.
Research into the biological activities of this compound has revealed potential therapeutic applications. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties.
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines in cultured cells. This suggests potential applications in treating inflammatory diseases.
| Treatment Group | Cytokine Levels (pg/mL) |
|---|---|
| Control | 150 |
| Ethyl Decahydro Compound | 80 |
Mechanism of Action
The mechanism by which Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate exerts its effects involves interactions with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthaleneacetic Acid, 2-(Acetyloxy)decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)
- Structural Differences : This analog replaces the ethyl ester with an acetyloxy group at position 2, altering polarity and hydrolysis kinetics. The stereochemistry (1R,2R,4aS,8aS) may influence chiral interactions in biological systems.
- Functional Impact : Higher polarity due to the acetyloxy group may reduce lipid solubility compared to the ethyl ester variant, limiting its utility in hydrophobic matrices .
Cyclohexyl Esters
Methyl Cyclohexylacetate
- Structural Simplicity : Lacks the decalin system, featuring a single cyclohexane ring. This reduces steric hindrance and increases conformational flexibility.
- Physical Properties : Lower molecular weight (estimated ~170 g/mol vs. ~280 g/mol for the target compound) results in a lower boiling point (~200°C vs. >300°C predicted for the decalin derivative).
Steroidal Esters
Cholan-24-oic Acid, Ethyl Ester
- Backbone Complexity : Derived from cholanic acid (a bile acid), this compound has a steroid nucleus with hydroxyl groups, enhancing hydrogen-bonding capacity.
- Biological Relevance : The ethyl ester here serves as a prodrug modifier, contrasting with the target compound’s likely role as a structural scaffold in materials science .
Data Table: Comparative Analysis of Key Properties
| Property | Ethyl Decahydro-2,5,5,8a-Tetramethylnaphthalene-1-Acetate | 1-Naphthaleneacetic Acid, 2-(Acetyloxy)decahydro-2,5,5,8a-tetramethyl- | Methyl Cyclohexylacetate | Cholan-24-oic Acid, Ethyl Ester |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | ~296 (estimated) | ~170 | ~434 |
| Polarity | Moderate (ethyl ester) | High (acetyloxy group) | Low | Moderate (steroid + ester) |
| Thermal Stability | High (rigid decalin) | Moderate (polar group increases reactivity) | Low | Moderate (steroid backbone) |
| Primary Applications | Fragrances, polymer additives | Research intermediates | Solvents, plasticizers | Pharmaceutical prodrugs |
Research Findings and Gaps
- Synthetic Challenges : The target compound’s stereoselective synthesis remains undocumented in peer-reviewed literature, unlike methyl cyclohexylacetate, which has well-established production methods.
- Industrial Use : Patent databases suggest its inclusion in heat-resistant lubricants, leveraging the decalin system’s stability—a property absent in simpler cyclohexyl esters .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step hydrogenation and esterification of naphthalene derivatives. Key intermediates (e.g., decahydro-2,5,5,8a-tetramethylnaphthalene-1-carboxylic acid) are characterized via -NMR, -NMR, and X-ray crystallography to confirm stereochemistry and regioselectivity . Purity is assessed using HPLC with UV detection (λ = 210–240 nm) and GC-MS for volatile byproducts .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- GC-MS : Optimal for volatile derivatives; use a polar capillary column (e.g., DB-5MS) with electron ionization (EI) at 70 eV. Calibrate with deuterated naphthalene analogs (e.g., Naphthalene-d8) to minimize matrix effects .
- HPLC-UV/RI : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 70:30 v/v) provide baseline separation. Detection limits (LOD) range from 0.1–1.0 µg/mL .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer : Chiral stationary phases (e.g., Chiralpak IA or IB) in HPLC or SFC (supercritical fluid chromatography) are critical for resolving enantiomers. Coupled with circular dichroism (CD) spectroscopy, these methods confirm absolute configuration . Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) can improve enantiomeric excess (ee > 98%) .
Q. What are the key challenges in interpreting degradation pathways under environmental conditions?
- Methodological Answer :
- Photodegradation : Use simulated sunlight (Xe arc lamp, λ > 290 nm) to study hydroxyl radical-mediated oxidation. Identify metabolites via LC-QTOF-MS and compare with reference standards (e.g., decahydro-2,5,5,8a-tetramethylnaphthalene-1-ol) .
- Biodegradation : Aerobic soil microcosms (OECD 307 protocol) quantify half-life (t₁/₂) using -labeled analogs. Metabolite profiling via -NMR and HRMS detects hydroxylated or demethylated products .
Q. How to resolve contradictions in toxicity data across in vitro and in vivo studies?
- Methodological Answer :
- In vitro : Use HepG2 or primary hepatocytes with CYP450 induction (e.g., CYP1A2) to assess metabolic activation. Compare cytotoxicity (MTT assay) with ROS generation (DCFH-DA probe) .
- In vivo : Apply ATSDR’s tiered testing framework (Table B-1), prioritizing systemic effects (hepatic/renal histopathology) in rodent models. Address interspecies variability using physiologically based pharmacokinetic (PBPK) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
